molecular formula C14H16N4O6S2 B1588113 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid CAS No. 26092-49-9

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Cat. No.: B1588113
CAS No.: 26092-49-9
M. Wt: 400.4 g/mol
InChI Key: UFBOIWPLCDSNEG-OWOJBTEDSA-N
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Description

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is an organic compound with the molecular formula C14H16N4O6S2. It is a derivative of trans-stilbene, containing hydrazine and sulfonic acid functional groups on each of the two phenyl rings. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid. This reduction can be carried out using iron powder under specific reaction conditions . The process involves the following steps:

Industrial Production Methods

Industrial production methods for 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid follow similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid include:

Major Products Formed

The major products formed from the reactions of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives .

Scientific Research Applications

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid involves its interaction with specific molecular targets and pathways. The hydrazine and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, making the compound valuable for research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is unique due to its hydrazine functional groups, which impart distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOIWPLCDSNEG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26092-49-9
Record name 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026092499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-dihydrazinostilbene-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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